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2,2-Dimethyl-5-pentyl-3-thiazoline -

2,2-Dimethyl-5-pentyl-3-thiazoline

Catalog Number: EVT-8667003
CAS Number:
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2-Dimethyl-5-pentyl-3-thiazoline is a heterocyclic compound belonging to the thiazoline family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structural features, which contribute to its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Thiazolines are recognized for their biological activities and are often used as precursors in the synthesis of more complex molecules.

Source and Classification

2,2-Dimethyl-5-pentyl-3-thiazoline can be classified as a thiazoline derivative, which typically involves a thiazole ring with varying substituents. The thiazoline structure consists of a thiazole ring with an additional alkyl group, specifically at the 5 position in this case. This compound can be synthesized from various precursors, including ketones and thioureas, through several chemical reactions that facilitate the formation of the thiazoline ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,2-Dimethyl-5-pentyl-3-thiazoline can be approached through several methods:

  1. Condensation Reactions: One common method involves the condensation of an appropriate ketone with thiourea or its derivatives. For instance, a ketone with an alkyl group can react with thiourea under acidic or basic conditions to form the thiazoline structure.
  2. Cyclization Reactions: Another method includes cyclization reactions where a precursor compound undergoes cyclization to form the thiazoline ring. This may involve heating or using catalysts to facilitate the reaction.
  3. Use of Reagents: Specific reagents such as carbon disulfide and bases like potassium hydroxide can be employed to promote the formation of thiazolines from suitable starting materials .

The reaction conditions typically include controlling temperature and time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,2-Dimethyl-5-pentyl-3-thiazoline can be represented as follows:

  • Molecular Formula: C₉H₁₃N₁S
  • Molecular Weight: Approximately 169.27 g/mol

The compound features:

  • A five-membered thiazoline ring.
  • Two methyl groups at the 2-position.
  • A pentyl group at the 5-position.

This configuration leads to a distinct three-dimensional arrangement that influences its chemical reactivity and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

2,2-Dimethyl-5-pentyl-3-thiazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the thiazoline ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Oxidation Reactions: The thiazoline ring can undergo oxidation to form corresponding thiazoles or other derivatives, which may have enhanced biological activities.
  3. Formation of Coordination Compounds: The sulfur atom in the thiazoline can coordinate with metal ions, forming complexes that may exhibit unique properties useful in catalysis or medicinal chemistry .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 2,2-Dimethyl-5-pentyl-3-thiazoline often involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen and sulfur atoms allows for hydrogen bonding and coordination interactions, which are critical in modulating biological activity.

  1. Enzyme Inhibition: Thiazolines may act as enzyme inhibitors by binding to active sites or allosteric sites on proteins.
  2. Antimicrobial Activity: Some thiazolines exhibit antimicrobial properties through mechanisms that disrupt bacterial cell walls or interfere with metabolic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,2-Dimethyl-5-pentyl-3-thiazoline include:

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water due to hydrophobic alkyl groups.

Chemical properties include:

  • Stability: Generally stable under normal conditions but may decompose upon prolonged exposure to heat or light.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic centers within its structure .
Applications

Scientific Uses

2,2-Dimethyl-5-pentyl-3-thiazoline has several potential applications:

  1. Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting infectious diseases or metabolic disorders.
  2. Organic Synthesis: Utilized in synthetic pathways to create complex organic molecules due to its reactive functional groups.
  3. Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against certain pathogens .
Biosynthetic Pathways and Precursor Integration of 2,2-Dimethyl-5-pentyl-3-thiazoline

2,2-Dimethyl-5-pentyl-3-thiazoline represents a structurally specialized thiazoline derivative characterized by a pentyl side chain at the C5 position and geminal dimethyl substitution adjacent to the ring nitrogen. These alkyl substituents confer distinctive steric and electronic properties that influence both its chemical reactivity and biological functions. The compound's biosynthesis occurs through enzymatic and non-enzymatic pathways, involving precise integration of cysteine-derived precursors with carbonyl compounds—typically α-hydroxyketones or α-dicarbonyl intermediates. The dimethyl substitution necessitates branched-chain aldehyde or ketone participation, while the pentyl chain suggests incorporation of medium-chain aliphatic precursors [1] [4]. Understanding these pathways provides critical insights into the molecule's natural occurrence in biological systems and its generation during food processing, with implications for flavor chemistry and bioactive molecule design [2] [7].

Enzymatic Cyclization Mechanisms in Thiazoline Formation

Enzymatic cyclization represents the principal route for 2,2-dimethyl-5-pentyl-3-thiazoline biosynthesis in biological systems. This process is catalyzed by cyclodehydratases acting on cysteine-containing peptide precursors or cysteine conjugates. The reaction initiates through nucleophilic attack by the cysteine thiolate on the carbonyl carbon of an aldehyde or ketone precursor (e.g., 3-methyl-2-butanone for dimethyl substitution), forming a hemithioacetal intermediate. Subsequent intramolecular nucleophilic substitution occurs, where the deprotonated amino group displaces a hydroxyl group, yielding the thiazoline ring with simultaneous water elimination. The reaction's regioselectivity ensures consistent 2,2-disubstitution patterns [1] [5].

Table 1: Enzymatic Systems Catalyzing Thiazoline Ring Formation

Enzyme ClassCatalytic MechanismKey Cofactors/ReagentsSubstrate Specificity
CyclodehydratasesATP-dependent intramolecular cyclizationATP, Mg²⁺Cysteine-serine/threonine peptide motifs
TOMM DehydrogenasesFMN-dependent azoline oxidationFMN, NAD(P)HPre-formed thiazolines
Non-ribosomal Peptide SynthetasesAdenylation-thiolation-cyclization domainsATP, 4'-phosphopantetheineCysteinyl-S-phosphopantetheinyl conjugates

Cyclodehydratases operate under ATP-dependent conditions, facilitating amide bond activation prior to cyclization. Notably, Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) or Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) serve as efficient in vitro cyclodehydration agents, mimicking enzymatic catalysis. These agents promote the formation of 2,2-disubstituted thiazolines from β-hydroxy-α-amino acid segments or cysteine derivatives with α-branched carbonyl precursors. The steric bulk of the 2,2-dimethyl group significantly influences cyclization kinetics, often requiring optimized conditions to prevent epimerization at adjacent chiral centers [1] [5]. Following cyclization, flavin mononucleotide (FMN)-dependent dehydrogenases may oxidize the thiazoline to the corresponding thiazole, though 2,2-dimethyl-5-pentyl-3-thiazoline often persists as an end product due to steric hindrance impeding oxidation [5].

Role of Cysteine Derivatives in Post-Translational Modifications

Cysteine serves as the indispensable sulfur and nitrogen donor for 2,2-dimethyl-5-pentyl-3-thiazoline biosynthesis. Its nucleophilic thiol group and adjacent amine enable ring formation, while its carboxyl group provides an anchoring point for peptide conjugation or activation. Post-translational modifications (PTMs) involving cysteine are critical in ribosomally synthesized and post-translationally modified peptides (RiPPs), where cyclodehydratases convert cysteine residues within peptide chains into thiazoline motifs. The 2,2-dimethyl substitution pattern necessitates modification by branched-chain α-ketoacid derivatives, such as those derived from valine or leucine metabolism, which condense with cysteine prior to cyclization [1] [4] [5].

The reactivity of cysteine thiols is dynamically regulated by oxidative PTMs, which profoundly influence thiazoline formation kinetics. Key regulatory modifications include:

  • S-sulfenylation (-SOH): Reversible oxidation by hydrogen peroxide increases cysteine's electrophilicity, potentially accelerating nucleophilic attack on carbonyl carbons
  • S-glutathionylation (-SSG): Glutathione adducts protect cysteine thiols from overoxidation but may transiently inhibit cyclization until reduced
  • Persulfidation (-SSH): Hydrogen sulfide-derived modifications modulate thiol redox status, potentially competing with thiazoline formation [3] [6] [9]

The cellular redox environment thus dictates cysteine availability for 2,2-dimethyl-5-pentyl-3-thiazoline biosynthesis. Redox-sensitive motifs like CXXC in oxidoreductases may serve as cyclization sites, where disulfide bond formation competes with thiazoline generation. Additionally, cysteine's microenvironment within proteins—particularly residues lowering thiol pKa (e.g., histidine, arginine)—enhances nucleophilicity, promoting ring closure efficiency even with sterically demanding precursors like branched carbonyls required for 2,2-dimethyl substitution [3] [9].

Maillard Reaction Dynamics and Thiazoline Generation in Processed Foods

The Maillard reaction provides the primary non-enzymatic route for 2,2-dimethyl-5-pentyl-3-thiazoline formation during thermal food processing. This pathway involves complex interactions between cysteine and reducing sugars under elevated temperatures, generating reactive intermediates that ultimately yield heterocyclic flavor compounds. Unlike enzymatic biosynthesis, Maillard-derived thiazolines typically form via Strecker degradation pathways: Cysteine reacts with α-dicarbonyl compounds (e.g., diacetyl, pentanedione) generated from sugar fragmentation, yielding an α-amino ketone intermediate. This intermediate undergoes cyclization through nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to yield the thiazoline ring [2] [7].

Table 2: Key Parameters Influencing Thiazoline Formation via Maillard Reaction

ParameterOptimal Conditions for Thiazoline YieldEffect of 2,2-Dimethyl-5-pentyl Substituents
Temperature120–150°CEnhanced stability but slower formation kinetics
pH5.5–7.0Protonation inhibits nucleophilic attack at nitrogen
Cysteine:Sugar Ratio1:2 to 1:3Excess cysteine promotes pentyl chain incorporation
Precursor TypesPentose sugars (ribose), C₅ aldehydesLipid-derived pentanal supplies pentyl chain
Time10–30 minutesProlonged heating promotes oxidation to thiazoles

The pentyl chain at C5 originates from lipid-derived aldehydes (e.g., pentanal), which participate in Strecker degradation with cysteine or condense with cysteine-derived intermediates. The 2,2-dimethyl group requires branched-chain aldehydes or ketones (e.g., 3-methylbutanal from leucine Strecker degradation, pinacolone). Competitive pathways exist, particularly at higher temperatures (>140°C), where reactive aldehydes may instead form thiazoles or trithianes. Kinetic studies using carbon module labeling (CAMOLA) techniques confirm that C4 and C5 atoms in simpler thiazoles derive partially from sugar fragmentation products, suggesting similar complexity for disubstituted derivatives like 2,2-dimethyl-5-pentyl-3-thiazoline [2] [7]. The compound contributes significantly to flavor profiles due to its low odor threshold and characteristic nutty, roasted aroma. Its generation is particularly favored in protein-rich, lipid-containing matrices (e.g., meats, nuts) subjected to frying or roasting, where simultaneous lipid oxidation and Maillard reactions provide the necessary aliphatic and branched-chain precursors [2] [7].

Properties

Product Name

2,2-Dimethyl-5-pentyl-3-thiazoline

IUPAC Name

2,2-dimethyl-5-pentyl-5H-1,3-thiazole

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

InChI

InChI=1S/C10H19NS/c1-4-5-6-7-9-8-11-10(2,3)12-9/h8-9H,4-7H2,1-3H3

InChI Key

MCUWHFORSHLUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=NC(S1)(C)C

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